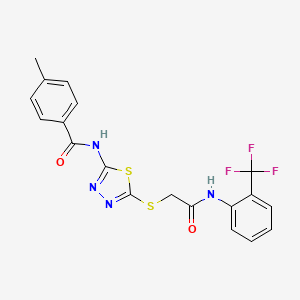
4-methyl-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound, also known as 4-METHYL-N-(2-OXO-2-(2-(2-(TRIFLUOROMETHYL)BENZYLIDENE)HYDRAZINO)ETHYL)BENZAMIDE, has a linear formula of C18H16F3N3O2 . It has a CAS Number of 767332-50-3 and a molecular weight of 363.342 .
Synthesis Analysis
The synthesis of similar compounds has been achieved through a one-pot cascade reaction of 3-mercapto [1,2,4]triazoles with trifluoromethyl-β-diketones . This protocol offers a unique approach for functionalizing both N-acylation and S-alkylation in a concerted fashion .Molecular Structure Analysis
The structures of the regioisomeric products were thoroughly characterized by heteronuclear 2D NMR experiments .Aplicaciones Científicas De Investigación
DNA-Groove Binding Agents
This compound has been identified as a potential DNA-groove binding agent . It can bind within the minor groove of DNA, forming a stable complex through static quenching. This property is particularly useful in the development of new therapeutic agents that target specific DNA sequences, potentially leading to treatments for genetic disorders .
Tumor Cell Targeting
Due to its ability to bind to DNA grooves, this compound is also being explored for its applications in tumor cell targeting . It could be used to deliver drugs directly to tumor cells, minimizing the impact on healthy cells and reducing side effects in cancer treatments .
Molecular Modeling Tools
The compound’s interaction with DNA has been studied using molecular modeling tools . These tools help in understanding how the compound and similar molecules interact at the molecular level, which is crucial for drug design and development .
Spectral Techniques in Drug Discovery
Various spectral techniques are employed to study the interaction mechanisms of this compound with calf thymus DNA. These techniques are essential in drug discovery, allowing researchers to observe how a compound interacts with biological targets .
Organofluorine Chemistry
The presence of a trifluoromethyl group in the compound makes it significant in the field of organofluorine chemistry . Compounds with this group are known for their potent electron-withdrawing properties and are common in pharmaceuticals and agrochemicals .
Fluorescent Displacement Assay
This compound has been used in a fluorescent displacement assay to confirm its binding to the minor groove of DNA. This assay is a valuable tool in biochemistry for studying compound-DNA interactions .
Circular Dichroism and Viscosity Studies
The compound’s interaction with DNA has also been analyzed through circular dichroism and viscosity studies . These methods provide insights into the structural changes in DNA upon binding with the compound, which is vital for understanding its potential as a therapeutic agent .
Atom Economy and Sustainable Chemistry
The synthesis of this compound highlights the principles of atom economy and sustainable chemistry . The one-pot cascade reaction used in its synthesis is noted for its efficiency and minimal waste production, aligning with the goals of green chemistry .
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
4-methyl-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N4O2S2/c1-11-6-8-12(9-7-11)16(28)24-17-25-26-18(30-17)29-10-15(27)23-14-5-3-2-4-13(14)19(20,21)22/h2-9H,10H2,1H3,(H,23,27)(H,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTILVBSUPNYCHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-[3-(triazol-1-ylmethyl)azetidin-1-yl]sulfonylbenzoate](/img/structure/B2596694.png)
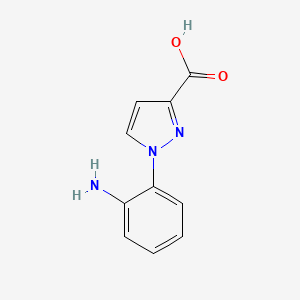
![(E)-2,5-dichloro-N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-3-carbohydrazide](/img/structure/B2596697.png)

![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ylmethanol;hydrobromide](/img/structure/B2596700.png)
![1-[3-(cyclopropylmethoxy)propyl]-4-(4-methoxyphenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)azetidin-2-one](/img/structure/B2596701.png)


![4-{5-Methylfuro[3,2-b]pyridine-2-carbonyl}morpholine-3-carbonitrile](/img/structure/B2596705.png)
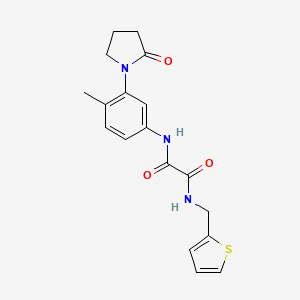
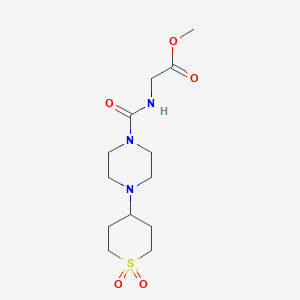
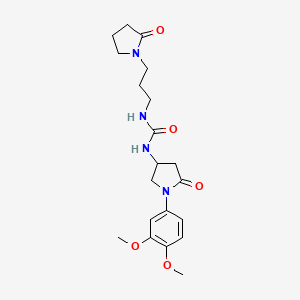
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)benzofuran-2-carboxamide](/img/structure/B2596712.png)
![N-(7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-3,3-diphenylpropanamide](/img/structure/B2596713.png)